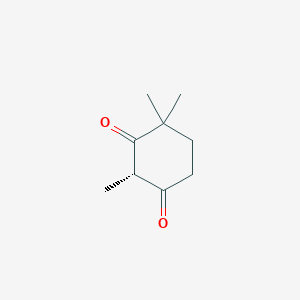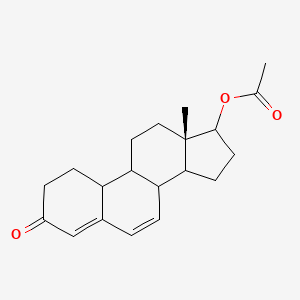
6-Dehydro Nandrolone Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dehydro Nandrolone Acetate: is a synthetic anabolic steroid derived from nandrolone. It is known for its anabolic properties, which promote muscle growth and bone density. This compound is often used in the synthesis of other steroids and has applications in both medical and research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 6-Dehydro Nandrolone Acetate typically involves the catalytic reaction of estra-4-ene-3,17-dione with acetic anhydride. The process includes several steps:
Esterification: Nandrolone is esterified using acetic anhydride.
Selective Dehydrogenation: The ester formed is selectively dehydrogenated using 2,6-dichloro-3,5-dicyano-1,4-quinone (DDQ)
Industrial Production Methods: The industrial production of this compound involves large-scale catalytic reactions under controlled conditions to ensure high yield and purity. The process is designed to be environmentally friendly and efficient, minimizing the number of synthesis steps and simplifying the separation and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: 6-Dehydro Nandrolone Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted steroids
Aplicaciones Científicas De Investigación
6-Dehydro Nandrolone Acetate has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of other steroids.
Biology: Studied for its effects on muscle growth and bone density.
Medicine: Investigated for potential therapeutic uses in conditions like osteoporosis and muscle wasting.
Industry: Used in the production of steroidal drugs and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 6-Dehydro Nandrolone Acetate involves its interaction with androgen receptors. Upon binding to these receptors, it induces a conformational change that allows the receptor to enter the nucleus and regulate gene expression. This leads to increased protein synthesis and muscle growth. The compound also affects bone density by promoting the activity of osteoblasts .
Comparación Con Compuestos Similares
- Nandrolone Decanoate
- Nandrolone Phenylpropionate
- Testosterone
- Methandrostenolone
Comparison: 6-Dehydro Nandrolone Acetate is unique due to its specific structure, which allows for selective dehydrogenation and esterification. Compared to nandrolone decanoate and nandrolone phenylpropionate, it has a different ester group, which affects its pharmacokinetics and biological activity. Unlike testosterone, it has a lower androgenic effect, making it more suitable for certain medical applications .
Propiedades
Fórmula molecular |
C20H26O3 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
[(13S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15?,16?,17?,18?,19?,20-/m0/s1 |
Clave InChI |
OGUASZAAVFYYIL-BROHZWGRSA-N |
SMILES isomérico |
CC(=O)OC1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CCC34)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


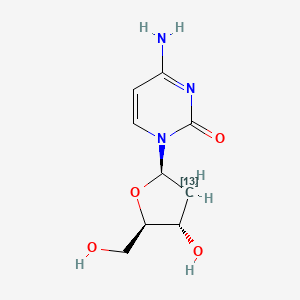
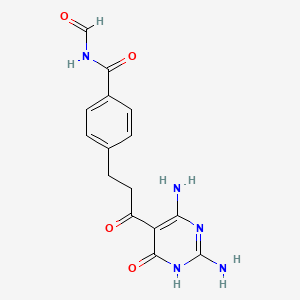
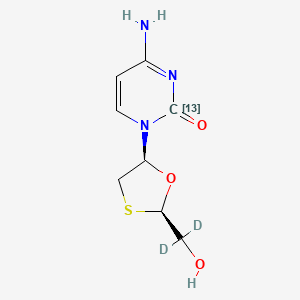
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)

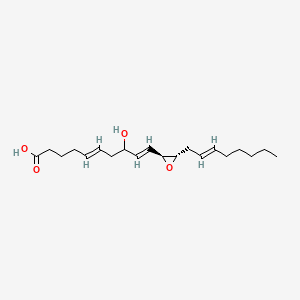
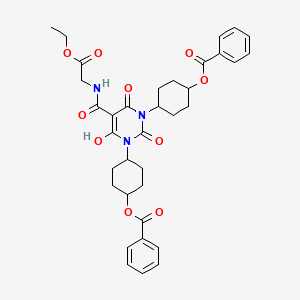
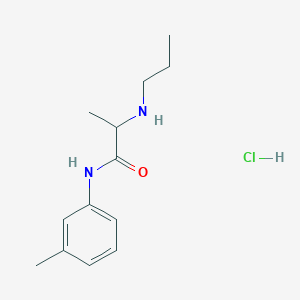
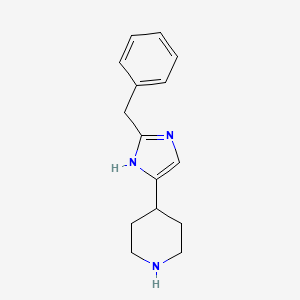
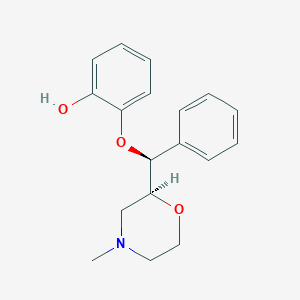
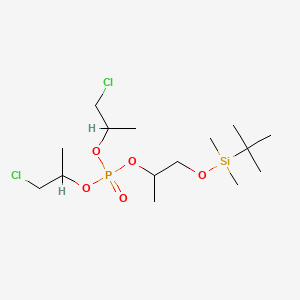
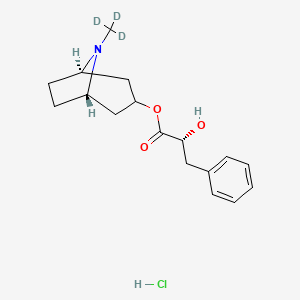
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
